3-Methoxy-1-nitronaphthalene physical and chemical properties
3-Methoxy-1-nitronaphthalene physical and chemical properties
An In-depth Technical Guide to 3-Methoxy-1-nitronaphthalene: Properties, Synthesis, and Reactivity
Introduction
3-Methoxy-1-nitronaphthalene is a substituted naphthalene derivative of significant interest to researchers in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the rigid naphthalene scaffold, imparts a unique chemical reactivity profile. This makes it a valuable intermediate for the synthesis of more complex molecular architectures, including potential pharmaceutical agents and functional materials. Naphthalene derivatives are foundational in the development of various therapeutics, and the specific substitution pattern of 3-Methoxy-1-nitronaphthalene offers multiple avenues for chemical modification.[1]
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methoxy-1-nitronaphthalene, detailed synthetic protocols, an analysis of its chemical reactivity based on fundamental principles, and a discussion of its potential applications. As experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from authoritative databases and extrapolates from the well-documented chemistry of closely related analogues.
Physicochemical and Spectroscopic Properties
Core Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 3-methoxy-1-nitronaphthalene | [3] |
| CAS Number | 38396-09-7 | NextSDS |
| Alternate CAS | 13802-40-9 | [3] |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| InChI Key | VCXGNFZQQGASMJ-UHFFFAOYSA-N | - |
| Canonical SMILES | COC1=CC2=CC=CC=C2C(=C1)[O-] | [3] |
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic features for 3-Methoxy-1-nitronaphthalene, which are crucial for its identification and characterization in a laboratory setting.[3]
| Spectroscopy Type | Expected Features |
| ¹H NMR | Aromatic region signals (approx. δ 7.0-9.0 ppm). A distinct singlet for the methoxy (—OCH₃) protons would appear upfield (approx. δ 3.9-4.1 ppm). The splitting patterns in the aromatic region will be complex due to the substitution pattern. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. δ 100-150 ppm). The carbon attached to the nitro group will be significantly downfield, while the carbon attached to the methoxy group will be upfield. A signal for the methoxy carbon is expected around δ 55-60 ppm. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro (—NO₂) group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C—O stretching for the aryl ether would be observed around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). Aromatic C—H and C=C stretching bands will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 203. Subsequent fragmentation may involve the loss of NO₂, OCH₃, and other characteristic fragments of the naphthalene core. |
Synthesis and Mechanism
While multiple synthetic routes to nitronaphthalenes exist, a highly logical and direct synthesis for 3-Methoxy-1-nitronaphthalene involves the methylation of 3-nitro-1-naphthol. This pathway utilizes the Williamson ether synthesis, a robust and well-established method for forming ethers.[3]
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds in two conceptual steps:
-
Deprotonation: The acidic phenolic proton of 3-nitro-1-naphthol is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic naphthoxide ion.
-
Nucleophilic Attack: The resulting naphthoxide anion performs an Sₙ2 reaction on a methylating agent (e.g., dimethyl sulfate, methyl iodide), displacing the leaving group to form the desired ether product.
Caption: Williamson Ether Synthesis of 3-Methoxy-1-nitronaphthalene.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the Williamson ether synthesis methodology.
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-1-naphthol (1.0 eq) and a suitable anhydrous solvent such as acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the flask. Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the naphthoxide salt.
-
Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity
The chemical behavior of 3-Methoxy-1-nitronaphthalene is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the naphthalene ring system.
-
Methoxy Group (-OCH₃): As a strong activating group, it increases the electron density of the naphthalene ring, particularly at the ortho (position 2 and 4) and para (position 6) positions, through its +R (resonance) effect.[4][5] This makes the ring more susceptible to electrophilic attack.
-
Nitro Group (-NO₂): As a strong deactivating group, it withdraws electron density from the ring via its -R and -I (inductive) effects, making electrophilic substitution more difficult. It directs incoming electrophiles to the meta positions (relative to itself).[6][7]
Electrophilic Aromatic Substitution
The regiochemical outcome of further electrophilic substitution (e.g., nitration, halogenation) is determined by the combined directing effects of the existing substituents. The C4 position is strongly activated (ortho to -OCH₃) and not deactivated by the nitro group, making it the most probable site for electrophilic attack. The C2 position is also ortho to the methoxy group but is adjacent to the nitro group, which may provide some steric hindrance.
Caption: Directing effects of substituents on the naphthalene ring.
Reduction of the Nitro Group
A cornerstone reaction for nitroarenes is the reduction of the nitro group to a primary amine (-NH₂).[6] This transformation is synthetically valuable as it provides access to 3-methoxy-1-naphthylamine, a key precursor for dyes, pharmaceuticals, and other fine chemicals. This reduction can be achieved using various methods, including:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This is often a clean and high-yielding method.
-
Metal-Acid Reduction: Classic conditions involve using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Potential Applications in Research and Drug Development
While specific applications for 3-Methoxy-1-nitronaphthalene are not widely documented, its structure is highly relevant to drug discovery and materials science.
-
Synthetic Intermediate: Its primary value lies as a versatile building block. The nitro group can be reduced to an amine, which can then undergo a wide array of reactions (e.g., diazotization, acylation, alkylation). The methoxy group can potentially be cleaved to reveal a phenol, providing another handle for modification.
-
Medicinal Chemistry Scaffold: Naphthalene-based structures are present in numerous approved drugs. For instance, the related compound 1-methoxy-4-nitronaphthalene is a reagent used in the synthesis of UMI-77, a small molecule inhibitor of the Mcl-1 protein, which has shown efficacy in attenuating pancreatic cancer cell growth.[8] This highlights the potential for methoxynitronaphthalene scaffolds in developing novel therapeutic agents. The electronic properties of the molecule also make it an interesting candidate for studies in materials science, such as in the development of nonlinear optical materials or charge-transfer complexes.
Safety and Handling
No specific toxicological data for 3-Methoxy-1-nitronaphthalene is available. Therefore, safety precautions must be based on the data for structurally related compounds such as naphthalene and other nitronaphthalenes.
-
General Hazards: Naphthalene itself is readily absorbed via inhalation, ingestion, and dermal contact and can cause a range of toxic effects.[9] Nitromusks, another class of nitroaromatic compounds, are noted for their environmental persistence and lipophilicity.[10]
-
Toxicity of Nitronaphthalenes: 1-Nitronaphthalene exhibits lung toxicity, and species sensitivity can vary.[11] Chronic exposure to naphthalene has been linked to carcinogenic activity in animal studies.[12][13]
-
Handling Recommendations: 3-Methoxy-1-nitronaphthalene should be handled as a potentially toxic and carcinogenic substance.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
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